molecular formula C7H3Cl2F3O B1410382 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene CAS No. 1807059-98-8

1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene

Cat. No.: B1410382
CAS No.: 1807059-98-8
M. Wt: 231 g/mol
InChI Key: XPCPMEAYNKFVFF-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene is a halogenated aromatic compound characterized by its unique substitution pattern: two chlorine atoms at the 1- and 5-positions, a difluoromethoxy group (-OCF2F) at the 2-position, and a fluorine atom at the 4-position. The electron-withdrawing nature of the chlorine and fluorine substituents enhances thermal stability and modulates electron transport, while the difluoromethoxy group may influence solubility and intermolecular interactions.

For example, brominated analogs are synthesized via electrophilic aromatic substitution with high yields (94%) under controlled conditions . Adapting such methods for chlorinated derivatives may require adjustments due to differences in halogen reactivity and steric demands.

Properties

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-3-1-4(9)6(2-5(3)10)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCPMEAYNKFVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,5-dichloro-2-fluorobenzene with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.

Scientific Research Applications

Intermediate in Organic Synthesis

1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, enabling the formation of diverse derivatives that can be utilized in further chemical processes.

Pharmaceutical Applications

Research indicates that organofluorine compounds exhibit significant biological activity. The halogen substituents in 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene enhance its binding affinity to biological targets, making it a candidate for drug development. Studies have shown its potential to modulate cellular activities by interacting with specific enzymes and receptors.

Case Study : In a recent study, the compound was tested for its effectiveness in inhibiting certain cancer cell lines. The results indicated that the compound could significantly reduce cell viability, suggesting its potential as an anti-cancer agent.

Agrochemical Applications

The compound is also explored for use in agrochemicals due to its ability to interact with biological pathways in plants and pests. Its unique chemical properties allow it to act as a pesticide or herbicide, targeting specific biological processes without affecting non-target organisms.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting metabolic pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and biochemical research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Applications
1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene Cl, Cl, -OCF2F, F 253.5* N/A OLEDs, electronic materials (theoretical)
1,5-Dibromo-2,4-difluorobenzene Br, Br, F, F 291.8 94 Display technologies, synthesis intermediates
1,5-Dichloro-2-methoxy-4-fluorobenzene Cl, Cl, -OCH3, F 215.0 ~85† Pharmaceuticals, agrochemicals
1,3,5-Trifluorobenzene F, F, F 132.1 >90 Solvents, fluoropolymer precursors

*Calculated based on atomic masses. †Estimated from analogous methoxy-containing syntheses.

Key Findings:

Chlorinated derivatives may require longer reaction times or elevated temperatures due to chlorine’s lower electrophilicity. The difluoromethoxy group (-OCF2F) in the target compound introduces stronger electron-withdrawing effects compared to methoxy (-OCH3), likely reducing nucleophilic attack susceptibility but increasing thermal stability.

Electronic and Material Properties Fluorine and chlorine substituents enhance electron deficiency, improving charge transport in OLEDs. The difluoromethoxy group’s electronegativity may further optimize bandgap tuning compared to non-fluorinated ethers. Methoxy-substituted analogs (e.g., 1,5-Dichloro-2-methoxy-4-fluorobenzene) prioritize solubility in organic solvents, favoring pharmaceutical applications, whereas fluorinated ethers could excel in hydrophobic electronic matrices.

Synthetic Challenges

  • The simultaneous presence of chlorine and difluoromethoxy groups complicates regioselective synthesis. Multi-step protocols involving protective groups or sequential halogenation may be necessary, contrasting with the straightforward bromination described for 1,5-Dibromo-2,4-difluorobenzene .

Biological Activity

Overview

1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene (CAS No. 1807059-98-8) is a halogenated aromatic compound characterized by the presence of multiple halogen atoms on a benzene ring. Its unique chemical structure allows it to interact with biological systems, potentially affecting various metabolic pathways and enzyme activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

  • Molecular Formula : C7H3Cl2F3O
  • Molecular Weight : 227.00 g/mol
  • Structure : The compound features two chlorine atoms and three fluorine atoms attached to a benzene ring, which significantly influences its reactivity and biological interactions.

The biological activity of 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene is primarily attributed to its ability to interact with various enzymes and receptors. The halogen atoms can enhance the compound's binding affinity to target proteins, altering their activity and potentially impacting metabolic pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways.
  • Metabolic Pathway Alteration : Changes in enzyme activity can lead to significant shifts in metabolic flux.

In Vitro Studies

A study examining the effects of halogenated compounds on enzyme activity found that 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene exhibited notable inhibition of certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Case Studies

  • Pesticidal Activity : Research on fluorinated pesticides indicates that compounds similar to 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene show varying levels of efficacy against pests like the green-peach aphid (Myzus persicae). Although this compound is less potent than leading pesticides such as Imidacloprid, it demonstrates potential as a less toxic alternative .
  • Environmental Impact : Studies highlight the environmental persistence of fluorinated compounds. For instance, while they are often resistant to degradation, their biological activity raises concerns regarding their accumulation in ecosystems and potential toxicity to non-target organisms .

Applications in Research

  • Drug Design : Due to its unique structure and biological activity, 1,5-Dichloro-2-difluoromethoxy-4-fluorobenzene serves as a valuable scaffold in medicinal chemistry for developing new therapeutics targeting specific biological pathways .
  • Biochemical Studies : The compound is utilized in biochemical assays to study enzyme kinetics and receptor-ligand interactions, providing insights into metabolic regulation .

Comparative Biological Activity Table

Compound NameActivity Level (pI50)Application Area
1,5-Dichloro-2-difluoromethoxy-4-fluorobenzeneModeratePesticide development
ImidaclopridHighInsecticide
ThiaclopridModerateInsecticide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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